
Bis(3-methylbutyl) 2-methylpropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylbutyl) 2-methylpropyl phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of phosphate ester groups, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure includes two 3-methylbutyl groups and one 2-methylpropyl group attached to a phosphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) 2-methylpropyl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. The reaction can be carried out using a variety of catalysts and conditions. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction mixture is heated under reflux to drive the reaction to completion, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of a high-quality product. Industrial processes may also incorporate advanced purification techniques, such as chromatography, to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-methylbutyl) 2-methylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate ester groups into phosphite esters.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite esters.
Substitution: Alkyl-substituted phosphate esters.
Applications De Recherche Scientifique
Bis(3-methylbutyl) 2-methylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the formulation of flame retardants, plasticizers, and lubricants.
Mécanisme D'action
The mechanism of action of bis(3-methylbutyl) 2-methylpropyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of enzymatic activity. The compound may also interfere with cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-methylbutyl) phosphate
- Tri-n-butyl phosphate
- Tri-iso-amyl phosphate
Comparison
Bis(3-methylbutyl) 2-methylpropyl phosphate is unique due to its specific alkyl group arrangement, which can influence its chemical reactivity and biological activity. Compared to tris(2-methylbutyl) phosphate, it may exhibit different solubility and stability properties. Its branched alkyl groups can also affect its interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
83702-99-2 |
|---|---|
Formule moléculaire |
C14H31O4P |
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
bis(3-methylbutyl) 2-methylpropyl phosphate |
InChI |
InChI=1S/C14H31O4P/c1-12(2)7-9-16-19(15,18-11-14(5)6)17-10-8-13(3)4/h12-14H,7-11H2,1-6H3 |
Clé InChI |
HFAAQBDZQFABMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOP(=O)(OCCC(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
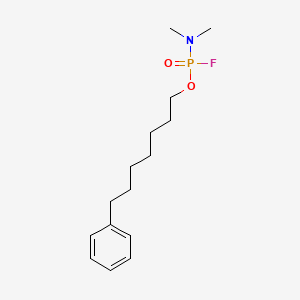
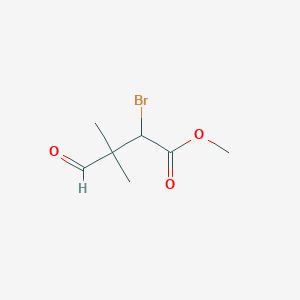
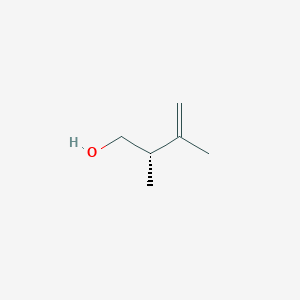

![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
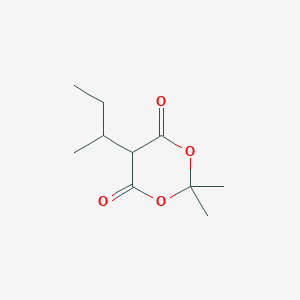
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
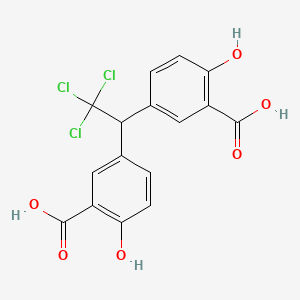
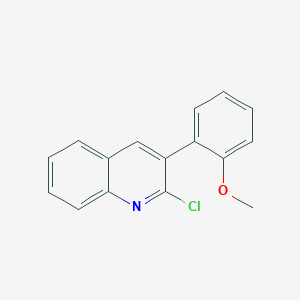
![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
